molecular formula C14H28N2 B10890171 1-(Butan-2-yl)-4-cyclohexylpiperazine

1-(Butan-2-yl)-4-cyclohexylpiperazine

Cat. No.: B10890171
M. Wt: 224.39 g/mol
InChI Key: WNFAXYCQJBSZMK-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-cyclohexylpiperazine is an organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Butan-2-yl)-4-cyclohexylpiperazine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with butan-2-one in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the piperazine ring forming through intramolecular cyclization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions, ensuring efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-cyclohexylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as Pd/C, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where halogenated compounds like bromoalkanes can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ with Pd/C catalyst.

    Substitution: Bromoalkanes in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated piperazines.

Scientific Research Applications

1-(Butan-2-yl)-4-cyclohexylpiperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies, particularly in the central nervous system.

    Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.

    Industry: Utilized in the development of new materials and as a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-cyclohexylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, influencing neurotransmitter release and uptake, thereby affecting mood and behavior. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Butan-2-yl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-(Butan-2-yl)-4-methylpiperazine: Features a methyl group instead of a cyclohexyl group.

    1-(Butan-2-yl)-4-ethylpiperazine: Contains an ethyl group in place of the cyclohexyl group.

Uniqueness

1-(Butan-2-yl)-4-cyclohexylpiperazine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity to receptors, and overall pharmacological profile, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

1-butan-2-yl-4-cyclohexylpiperazine

InChI

InChI=1S/C14H28N2/c1-3-13(2)15-9-11-16(12-10-15)14-7-5-4-6-8-14/h13-14H,3-12H2,1-2H3

InChI Key

WNFAXYCQJBSZMK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)C2CCCCC2

Origin of Product

United States

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